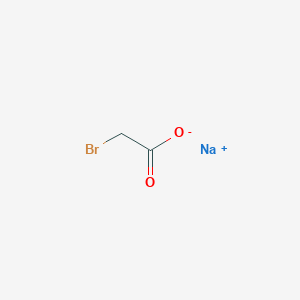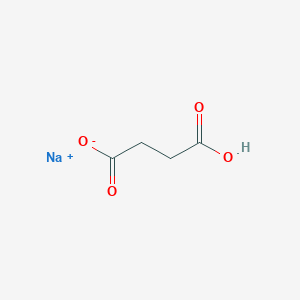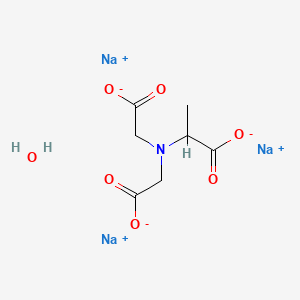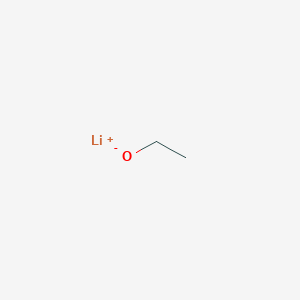
cesium;hydrogen carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caesium bicarbonate . It is a chemical compound with the formula CsHCO₃ . This compound is a salt of caesium and bicarbonate and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Caesium bicarbonate can be synthesized through the reaction of caesium carbonate with carbon dioxide and water:
Cs2CO3+CO2+H2O→2CsHCO3
This reaction involves dissolving caesium carbonate in water and then bubbling carbon dioxide through the solution to form caesium bicarbonate .
Industrial Production Methods: The industrial production of caesium bicarbonate follows the same synthetic route as described above. The process is typically carried out in large reactors where caesium carbonate is reacted with carbon dioxide under controlled conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Caesium bicarbonate undergoes several types of chemical reactions, including:
Decomposition: When heated, caesium bicarbonate decomposes to form caesium carbonate, water, and carbon dioxide.
Neutralization: It reacts with acids to form caesium salts, water, and carbon dioxide.
Common Reagents and Conditions:
Decomposition: Heating caesium bicarbonate at elevated temperatures.
Neutralization: Reacting caesium bicarbonate with various acids under ambient conditions.
Major Products Formed:
Decomposition: Caesium carbonate, water, and carbon dioxide.
Neutralization: Caesium salts (depending on the acid used), water, and carbon dioxide.
Applications De Recherche Scientifique
Caesium bicarbonate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies where caesium ions are required.
Medicine: Investigated for potential therapeutic uses due to its unique properties.
Industry: Utilized in the production of other caesium compounds and in various industrial processes.
Mécanisme D'action
The mechanism of action of caesium bicarbonate primarily involves the release of caesium ions (Cs⁺) and bicarbonate ions (HCO₃⁻) in aqueous solutions. These ions participate in various biochemical and chemical processes. The caesium ions can interact with cellular components and influence cellular functions, while bicarbonate ions play a role in maintaining pH balance and buffering capacity in biological systems.
Comparaison Avec Des Composés Similaires
- Sodium bicarbonate (NaHCO₃)
- Potassium bicarbonate (KHCO₃)
- Ammonium bicarbonate (NH₄HCO₃)
Comparison:
- Sodium bicarbonate: Commonly known as baking soda, it is widely used in baking, cleaning, and as an antacid. It has similar buffering properties but differs in its cation.
- Potassium bicarbonate: Used as a leavening agent and in fire extinguishers. It has similar chemical properties but contains potassium instead of caesium.
- Ammonium bicarbonate: Used in baking and as a fertilizer. It decomposes more readily than caesium bicarbonate and releases ammonia gas.
Caesium bicarbonate is unique due to the presence of caesium, which imparts distinct chemical and physical properties compared to its sodium, potassium, and ammonium counterparts .
Propriétés
IUPAC Name |
cesium;hydrogen carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Cs/c2-1(3)4;/h(H2,2,3,4);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCUDHNSHCRDBT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)[O-].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(O)[O-].[Cs+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHCsO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.922 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;8-[(2-hydroxybenzoyl)amino]octanoate](/img/structure/B7948709.png)












